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Introduction to Locked Nucleic Acid (LNA)
Technology
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs that contain a methylene bridge

connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This bridge "locks" the ribose in a

C3'-endo conformation, which is the ideal conformation for Watson-Crick base pairing. This

structural modification results in a significant increase in the thermal stability of duplexes

formed with complementary DNA or RNA strands. For each LNA monomer incorporated into an

oligonucleotide, the melting temperature (Tm) can increase by 2–8°C.[1] This enhanced

binding affinity allows for the design of shorter primers and probes with superior specificity and

sensitivity compared to conventional DNA oligonucleotides.

The integration of LNA technology into real-time PCR (qPCR) primers and probes offers

several key advantages, making it a powerful tool for a variety of applications, including gene

expression analysis, single nucleotide polymorphism (SNP) genotyping, and miRNA

quantification.
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Key Benefits of LNA-Modified Primers in Real-Time
PCR
The unique properties of LNA-modified oligonucleotides translate into several significant

benefits for real-time PCR applications:

Enhanced Sensitivity: The high binding affinity of LNA primers allows for more efficient

amplification, leading to lower quantification cycle (Cq) values and the ability to detect low-

abundance targets that may be missed with conventional DNA primers.[2][3]

Increased Specificity and Mismatch Discrimination: LNA-modified primers exhibit exceptional

specificity, enabling the discrimination of sequences that differ by a single nucleotide.[4] This

is particularly advantageous for allele-specific PCR and SNP genotyping, where the accurate

identification of single base changes is crucial. The significant difference in melting

temperature (ΔTm) between perfectly matched and mismatched targets allows for clear

allelic discrimination.

Improved Assay Design for Challenging Targets: The ability to use shorter LNA-modified

primers facilitates the design of assays for difficult targets, such as AT-rich sequences, short

microRNAs (miRNAs), and highly homologous gene families.[5] Tm normalization, achieved

by varying the LNA content, allows for the design of primer sets with uniform amplification

characteristics across a range of GC contents.[5]

Higher PCR Efficiency: Well-designed LNA primers can lead to increased PCR efficiency,

allowing for more accurate quantification of target nucleic acids.

Robustness and Reliability: The enhanced stability of LNA-DNA duplexes results in more

robust and reliable PCR assays, even under challenging experimental conditions.

Quantitative Performance of LNA-Modified Primers
vs. DNA Primers
The superior performance of LNA-modified primers can be quantified across several key

metrics. The following tables summarize comparative data gleaned from various studies.

Table 1: Comparison of Quantification Cycle (Cq) Values
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Target Primer Type
Average Cq
Value

Fold Change
in Expression
(Relative to
DNA primer)

Reference

AT-rich sequence DNA Primer 28.5 -
Levin et al.,

2006[6]

LNA-modified

Primer
25.2 10.2

Levin et al.,

2006[6]

Low-expression

gene
DNA Primer 32.1 -

Ballantyne et al.,

2008[3]

LNA-modified

Primer
29.8 5.1

Ballantyne et al.,

2008[3]

Table 2: Mismatch Discrimination Performance

Mismatch Type Primer Type ΔTm (°C) Reference

Single Nucleotide

Mismatch
DNA Probe 2-4 You et al., 2006

LNA Probe 8-15 You et al., 2006

G-T Mismatch DNA Probe 6.3
Owczarzy et al.,

2011[6]

LNA Probe 5.5
Owczarzy et al.,

2011[6]

A-A Mismatch DNA Probe 8.4
Owczarzy et al.,

2011[6]

LNA Probe 12.3
Owczarzy et al.,

2011[6]

Table 3: Limit of Detection (LOD)
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Application Primer/Probe Type Limit of Detection Reference

Bacterial Resistance

Gene Detection
LNA-qPCR

1–10 CFU per

reaction
Zhu et al., 2015

miRNA Quantification
LNA-enhanced

primers

As low as 1 pg of total

RNA

QIAGEN Application

Note[2]

Experimental Protocols
Application 1: microRNA (miRNA) Quantification using
LNA-Modified Primers and SYBR Green Detection
This protocol outlines a two-step real-time RT-PCR workflow for the sensitive and specific

quantification of mature miRNAs.

Workflow Diagram: miRNA Quantification using LNA Primers
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Step 1: Reverse Transcription

Step 2: Real-Time PCR

Total RNA
(including miRNA)

cDNA Synthesis 

Universal RT Master Mix
(RT Enzyme, Buffers, dNTPs)

miRNA-specific LNA RT Primer

Real-Time PCR Amplification

SYBR Green Master Mix

miRNA-specific LNA Forward Primer

Universal Reverse Primer

Data Analysis
(Cq Values)
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Reaction Setup

Real-Time PCR & Analysis

Genomic DNA

qPCR for Allele 1

qPCR for Allele 2

Allele 1-specific LNA Primer Mix

Allele 2-specific LNA Primer Mix

Common Reverse Primer

SYBR Green Master Mix

Genotype Calling
(based on Cq difference)
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Pre-PCR

Real-Time PCR

Post-PCR

Sample Preparation
(e.g., Nucleic Acid Extraction)

Reverse Transcription
(for RNA targets)

Reaction Setup
(Master Mix, Primers, Template)

Assay Design
(LNA Primer/Probe Selection)

Amplification & Data Collection
(in Real-Time PCR Instrument)

Data Analysis
(Cq, Melt Curve, Quantification)

Results Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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